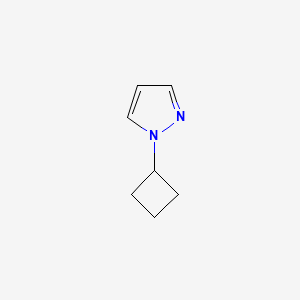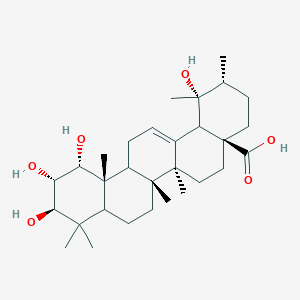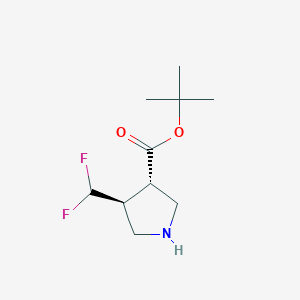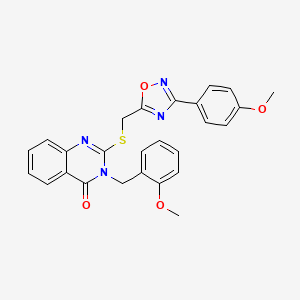
1-cyclobutyl-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-1H-Pyrazole is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure, and it belongs to the pyrazole family. It is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The 1H-pyrazole-1-carboxamidine is commercially available as a hydrochloride and is widely used in organic synthesis for years. It can be synthesized by mixing equimolar amount of pyrazole and cyanamide, and further crystallization from the reaction mixture .
Molecular Structure Analysis
The molecular weight of this compound is 122.17 . The InChI code is 1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .
Chemical Reactions Analysis
Pyrazoles have been synthesized through various methods, including a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 122.17 . The InChI code is 1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .
Aplicaciones Científicas De Investigación
Bioactive Pyrazoles
1-Cyclobutyl-1H-Pyrazole, a derivative of pyrazole, contributes to the development of compounds with various biological activities. Pyrazole derivatives have shown potential in creating novel compounds with activities like hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, and antitumor. This versatility underlines the significance of 1H-pyrazoles in drug design and the synthesis of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including this compound, have been synthesized and evaluated for their antiproliferative properties. Specifically, some derivatives have demonstrated cytotoxic effects against breast cancer and leukemic cells, inducing apoptosis in these cancer cells. This suggests potential applications in the development of small molecule inhibitors for leukemia and breast cancer treatment (H. Ananda et al., 2017).
Cyclin-Dependent Kinases Inhibitors
3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines, a category that includes this compound, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), important targets in cancer therapy. The dual mechanism of action as a kinase inhibitor and molecular glue for cyclin K degradation highlights its potential for cancer treatment (R. Jorda et al., 2022).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives, including this compound, exhibit significant antimicrobial and antioxidant activities. These properties emphasize the potential of these compounds in developing new antibacterial and antioxidant agents, which are crucial in medical and pharmaceutical research (W. Hamama et al., 2012).
Apoptosis Induction in Cancer Cells
Pyrazole derivatives are effective in inducing apoptosis in cancer cells, an essential process for inhibiting cancer growth. This finding supports the potential of this compound in cancer therapy, particularly in targeting specific genes like BCL-2 and BCL-XL in lymphoma cells (Walsan Kalarikkal Vishnu et al., 2021).
Mecanismo De Acción
Safety and Hazards
When handling 1-cyclobutyl-1H-Pyrazole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
1-cyclobutylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRKAANHAVLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)
![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)

![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)

methanone oxime](/img/structure/B2775967.png)